Cas no 2228832-58-2 (3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid)
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid
- EN300-1940483
- 2228832-58-2
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- Inchi: 1S/C9H11F2NO3/c1-4-8(5(2)15-12-4)6(9(10)11)3-7(13)14/h6,9H,3H2,1-2H3,(H,13,14)
- InChI Key: BFFFXAWJLIECRZ-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)C1C(C)=NOC=1C)F
Computed Properties
- Exact Mass: 219.07069954g/mol
- Monoisotopic Mass: 219.07069954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.3Ų
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940483-0.05g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-0.1g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-0.25g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-0.5g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-1.0g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1940483-2.5g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-5.0g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1940483-10.0g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 10g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-1940483-1g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1940483-5g |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid |
2228832-58-2 | 5g |
$4309.0 | 2023-09-17 |
3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(dimethyl-1,2-oxazol-4-yl)-4,4-difluorobutanoic acid
3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid: A Comprehensive Overview
3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid, also known by its CAS number 2228832-58-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a 1,2-oxazole ring with a butanoic acid backbone and fluorine substituents. The presence of these functional groups makes it a versatile compound with potential applications in drug discovery and material science.
The synthesis of 3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid involves a series of carefully designed organic reactions. Researchers have employed various strategies to construct the oxazole ring, including the Paal-Knorr synthesis and other cyclization methods. The introduction of fluorine atoms at the 4-position of the butanoic acid moiety is achieved through electrophilic fluorination or nucleophilic substitution reactions. These synthetic routes have been optimized to ensure high yields and purity, making the compound accessible for further studies.
The structural features of this compound contribute to its unique chemical properties. The oxazole ring is known for its aromaticity and stability, which enhances the compound's thermal and chemical resistance. The fluorine substituents introduce electron-withdrawing effects, which can influence the compound's reactivity and solubility. These properties make 3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid an attractive candidate for applications in pharmaceuticals, where fine-tuned chemical properties are essential.
In recent years, there has been growing interest in exploring the biological activities of this compound. Studies have shown that it exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Additionally, its ability to act as a chiral catalyst in asymmetric synthesis has been reported in several research articles. These findings underscore the compound's versatility and its potential to contribute to both medicinal and industrial chemistry.
The latest research on 3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid has focused on its role in drug design. Scientists have investigated its ability to modulate enzyme activity and interact with biological targets such as receptors and ion channels. Computational modeling techniques have been employed to predict its binding affinities and pharmacokinetic profiles, providing valuable insights into its potential as a drug candidate.
In conclusion, 3-(Dimethyl-1,2-Oxazol-4-yl)-4,4-Difluorobutanoic Acid, with its CAS number 2228832-58-2, stands out as a promising compound in contemporary chemical research. Its unique structure, synthetic accessibility, and diverse biological activities make it a subject of ongoing investigation across multiple disciplines. As research continues to unravel its full potential, this compound is poised to play a significant role in advancing both academic knowledge and practical applications in the chemical sciences.
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